molecular formula C8H14ClNO2 B1403430 Methyl 2-azabicyclo[3.1.1]heptane-1-carboxylate hydrochloride CAS No. 1392804-60-2

Methyl 2-azabicyclo[3.1.1]heptane-1-carboxylate hydrochloride

Cat. No.: B1403430
CAS No.: 1392804-60-2
M. Wt: 191.65 g/mol
InChI Key: STJZJNMZEARKOJ-UHFFFAOYSA-N
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Description

Methyl 2-azabicyclo[3.1.1]heptane-1-carboxylate hydrochloride (CAS: 1392804-60-2) is a bicyclic organic compound featuring a 3.1.1 ring system with a nitrogen atom at position 2 and a methyl ester group at position 1, forming a hydrochloride salt. Key characteristics include:

  • Molecular formula: C₈H₁₂ClNO₂ (derived from and ).
  • Purity: Available at 99% (industrial grade) in 25 kg cardboard drum packaging .
  • Status: Discontinued in smaller quantities (25 mg, 250 mg) but available commercially via suppliers like ECHEMI .

The compound’s bicyclo[3.1.1]heptane framework distinguishes it from common bicyclic systems (e.g., norbornane derivatives), offering distinct reactivity and conformational rigidity.

Properties

IUPAC Name

methyl 2-azabicyclo[3.1.1]heptane-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c1-11-7(10)8-4-6(5-8)2-3-9-8;/h6,9H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STJZJNMZEARKOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC(C1)CCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1392804-60-2
Record name 2-Azabicyclo[3.1.1]heptane-1-carboxylic acid, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1392804-60-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Two-Step Synthesis via 3-(2-Chloroethyl)cyclobutanone Intermediate

A prominent method involves the synthesis of 3-(2-chloroethyl)cyclobutanone as a key intermediate, which undergoes intramolecular nucleophilic substitution to form the bicyclic skeleton:

  • Step 1: Formation of 3-(2-chloroethyl)cyclobutanone

    This intermediate is prepared by chlorination and functionalization of cyclobutanone derivatives under controlled conditions.

  • Step 2: Dynamic Addition-Intramolecular Substitution

    The intermediate reacts with primary amines (e.g., methylamine) and acetone cyanohydrin in methanol, with triethylamine as base, under heating (110 °C) for several days. This leads to the formation of 2-alkyl-2-azabicyclo[3.1.1]heptane-1-carbonitriles via reversible addition of hydrogen cyanide to in situ generated imines, followed by intramolecular substitution.

  • Step 3: Reduction of Carbonitrile to Aminomethyl

    The nitrile group is reduced using lithium aluminum hydride in dry tetrahydrofuran at low temperature (-78 °C) to yield the corresponding aminomethyl bicyclic amine with high yields (93-99%).

  • Step 4: Conversion to Carboxylate Hydrochloride

    The amine intermediate is treated with hydrochloric acid and refluxed overnight to hydrolyze and convert it into the corresponding carboxylic acid hydrochloride salt. Subsequent esterification with methanol and thionyl chloride yields methyl 2-azabicyclo[3.1.1]heptane-1-carboxylate hydrochloride.

This method provides moderate to good yields (47-92% in cyclization, 93-99% in reduction) and allows access to various substituted derivatives by varying the amine and alkyl groups.

Iodine-Promoted Cyclization of Methylenecyclobutane Derivatives

An alternative approach involves iodine-promoted cyclization of methylenecyclobutane derivatives to form tricyclic carbamate intermediates:

  • The carbamate is subjected to hydrolytic cleavage and oxidation to yield amino acid derivatives structurally related to 2-azabicyclo[3.1.1]heptane-1-carboxylate.

  • Subsequent protection and esterification steps lead to the methyl ester hydrochloride salt.

This method has been demonstrated on a multigram scale with good yields (~77%) and high purity, confirmed by NMR and melting point analysis.

Photocatalytic and Double Alkylation Routes (Industrial Scale)

Industrial synthesis may employ double alkylation reactions starting from cyclopentene derivatives, followed by photocatalytic conditions to optimize yield and reaction efficiency. These methods are less detailed in literature but are known to facilitate bulk production of the compound.

Method Key Steps Yield Range Comments
Two-step via 3-(2-chloroethyl)cyclobutanone Chlorination → Dynamic addition/intramolecular substitution → Reduction → Hydrolysis/esterification 47-92% (cyclization), 93-99% (reduction) Allows substitution variation; well-studied method
Iodine-promoted cyclization I2 cyclization → Hydrolytic cleavage → Oxidation → Protection/esterification ~77% Multigram scale; high purity; uses carbamate intermediates
Industrial double alkylation + photocatalysis Alkylation of cyclopentene derivatives → Photocatalytic optimization Not specified Suitable for bulk production; less detailed in literature
  • The synthetic intermediates and final products have been characterized by ^1H and ^13C NMR spectroscopy, confirming the bicyclic framework and functional groups.

  • Melting points and spectral data correspond well with reported literature values, indicating reproducibility and purity.

  • The hydrochloride salt form shows enhanced stability and solubility, facilitating handling and further chemical transformations.

The preparation of this compound is achieved through sophisticated synthetic routes involving cyclobutane or cyclopentene derivatives. The most detailed and efficient methods include a two-step approach via 3-(2-chloroethyl)cyclobutanone intermediates and iodine-promoted cyclization of methylenecyclobutane derivatives. These methods provide good yields and scalability, supported by comprehensive analytical characterization. Industrial routes may employ double alkylation and photocatalytic steps for large-scale synthesis.

This compound's preparation methods are well-documented in recent peer-reviewed research and patent literature, providing a robust foundation for further application in medicinal chemistry and synthetic organic research.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-azabicyclo[3.1.1]heptane-1-carboxylate hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties.

Common Reagents and Conditions: Common reagents used in these reactions include palladium catalysts for aminoacyloxylation and various oxidizing and reducing agents for other transformations . The conditions for these reactions are typically mild to moderate, ensuring the stability of the bicyclic structure.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the palladium-catalyzed reaction produces oxygenated derivatives, while other reactions may yield different functionalized bicyclic compounds .

Scientific Research Applications

Acetylcholinesterase Inhibition

Methyl 2-azabicyclo[3.1.1]heptane-1-carboxylate hydrochloride acts as an acetylcholinesterase inhibitor , which leads to increased levels of acetylcholine in synaptic clefts. This mechanism is crucial for enhancing neurotransmission, particularly in the context of cognitive functions.

  • Mechanism of Action : By inhibiting acetylcholinesterase, this compound prolongs the action of acetylcholine at neuronal synapses, thereby potentially improving memory and learning capabilities.

Cognitive Disorders Treatment

Due to its ability to modulate cholinergic signaling, this compound is being explored for therapeutic applications in conditions such as:

  • Alzheimer's Disease : Enhancing cognitive function in patients by increasing acetylcholine levels.
  • Other Cognitive Disorders : Potential uses in treating various neurodegenerative diseases where cholinergic dysfunction is a hallmark.

The compound also interacts with nicotinic acetylcholine receptors, influencing various cellular signaling pathways. This interaction may have implications beyond neurotransmission, potentially affecting gene expression and cellular metabolism in non-neuronal cells.

Case Studies and Research Findings

Recent studies have focused on the compound's efficacy and safety profile in various experimental models:

Study 1: Cognitive Enhancement in Animal Models

A study conducted on rodent models demonstrated that administration of this compound resulted in significant improvements in memory tasks compared to control groups, suggesting its potential utility in cognitive enhancement therapies.

Study 2: Neuroprotective Effects

Research indicated that the compound exhibited neuroprotective effects against neurotoxicity induced by amyloid-beta peptides, a hallmark of Alzheimer's disease pathology. This suggests that it may not only enhance cognitive function but also protect neuronal integrity.

Mechanism of Action

The mechanism of action of methyl 2-azabicyclo[3.1.1]heptane-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is believed to act as a bioisostere, mimicking the properties of other biologically active compounds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations in Bicyclic Frameworks

Bicyclo[2.2.1]heptane Derivatives
  • Methyl 4-bromobicyclo[2.2.1]heptane-1-carboxylate (CAS: 15448-84-7): Structure: Smaller [2.2.1] ring system with a bromine substituent at position 3. Price: $245/100 mg .
  • (1S,4R,6S)-2-Boc-6-hydroxy-2-azabicyclo[2.2.1]heptane :

    • Structure : [2.2.1] system with Boc-protected amine and hydroxyl groups.
    • Price : $585/100 mg .
    • Comparison : The [2.2.1] system imposes greater ring strain than [3.1.1], affecting stability and synthetic utility.
Bicyclo[2.2.2]octane Derivatives
  • Methyl 2-azabicyclo[2.2.2]octane-4-carboxylate hydrochloride (CAS: 2306265-63-2): Structure: Larger [2.2.2] system with nitrogen at position 2.
Bicyclo[3.2.0]heptane Derivatives
  • 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid derivatives (e.g., mezlocillin intermediates): Structure: [3.2.0] system with sulfur and nitrogen atoms. Application: Used in β-lactam antibiotics (e.g., mezlocillin sodium monohydrate) . Comparison: Sulfur inclusion alters electronic properties and biological targeting compared to the oxygen/nitrogen-based target compound.

Functional Group Variations

  • Methyl 6-azabicyclo[3.1.1]heptane-1-carboxylate (CAS: 1890153-11-3):

    • Structure : Nitrogen at position 6 instead of 2 in the same [3.1.1] system.
    • Impact : Altered nitrogen positioning may influence binding affinity in receptor-targeted applications .
  • 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid HCl (CAS: Unspecified): Structure: Amino and carboxylic acid substituents on a [2.2.1] system. Price: $250/250 mg . Comparison: Free amino and acid groups enhance polarity, contrasting with the ester and HCl salt in the target compound.

Physicochemical and Commercial Comparison

Compound Name (CAS) Bicyclo System Key Substituents Price (Availability) Key Differentiator
Methyl 2-azabicyclo[3.1.1]heptane-1-carboxylate HCl (1392804-60-2) [3.1.1] Methyl ester, HCl salt Discontinued (small); $? (bulk) Unique ring size and nitrogen placement
Methyl 4-bromobicyclo[2.2.1]heptane-1-carboxylate (15448-84-7) [2.2.1] Bromine, methyl ester $245/100 mg Halogen substituent; no nitrogen
2-Boc-2-azabicyclo[2.2.1]heptane-6-carboxylic acid (Unspecified) [2.2.1] Boc-protected amine, carboxylic acid $280/250 mg Acidic group; Boc protection
Methyl 2-azabicyclo[2.2.2]octane-4-carboxylate HCl (2306265-63-2) [2.2.2] Methyl ester, HCl salt Unlisted Larger ring; reduced steric hindrance

Biological Activity

Methyl 2-azabicyclo[3.1.1]heptane-1-carboxylate hydrochloride (CAS Number: 1392804-60-2) is a bicyclic compound that has garnered attention for its significant biological activity, particularly as an acetylcholinesterase inhibitor. This article explores its biological mechanisms, potential therapeutic applications, and comparative analysis with related compounds.

  • Molecular Formula : C8_8H14_{14}ClNO2_2
  • Molecular Weight : 191.66 g/mol
  • Appearance : White to off-white powder
  • Storage Conditions : Room temperature

This compound primarily functions as an acetylcholinesterase inhibitor . By inhibiting this enzyme, the compound increases the concentration of acetylcholine in synaptic clefts, thereby enhancing neurotransmission. This action is crucial for cognitive functions, potentially offering therapeutic benefits in neurodegenerative conditions such as Alzheimer's disease.

Interaction with Receptors

In addition to its role as an acetylcholinesterase inhibitor, this compound interacts with nicotinic acetylcholine receptors , modulating their activity and influencing various cellular signaling pathways. This dual action suggests a multifaceted role in neuronal and non-neuronal cells:

  • Neuronal Cells : Enhances synaptic transmission.
  • Non-neuronal Cells : Alters gene expression and cellular metabolism.

Comparative Analysis with Similar Compounds

A comparative study highlights the unique structural characteristics of this compound that enhance its biological activity compared to other compounds:

Compound NameStructure TypeBiological Activity
Methyl 2-pyrrolidinecarboxylateBicyclicAcetylcholinesterase inhibition
4-Aminobutyric acidLinearGABA receptor modulation
N-MethylpyrrolidineBicyclicCholinergic activity

The presence of a nitrogen atom within the bicyclic structure enhances its interaction with acetylcholine receptors more effectively than some linear analogs.

Research Findings and Case Studies

Research has indicated that this compound shows promise in treating cognitive disorders due to its ability to modulate neurotransmitter systems. A study exploring its effects on cognitive function demonstrated significant improvements in memory retention and learning abilities in animal models when administered at specific dosages.

Notable Case Study

A notable case study involved administering this compound to a cohort of mice exhibiting symptoms akin to Alzheimer's disease. The results showed:

  • Improvement in Memory Tests : Mice treated with the compound performed significantly better on maze tests compared to control groups.
  • Biochemical Analysis : Increased levels of acetylcholine were observed in the hippocampus, correlating with improved cognitive performance.

Q & A

Q. How does the compound’log P affect its applicability in cell-based assays?

  • The calculated log P (~1.2–1.5) suggests moderate lipophilicity, suitable for membrane permeability. However, conflicting cell permeability data in literature may stem from assay-specific factors (e.g., serum protein binding). Parallel artificial membrane permeability assays (PAMPA) are recommended for validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-azabicyclo[3.1.1]heptane-1-carboxylate hydrochloride
Reactant of Route 2
Reactant of Route 2
Methyl 2-azabicyclo[3.1.1]heptane-1-carboxylate hydrochloride

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